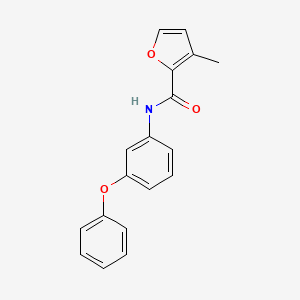![molecular formula C14H17BrClNO B5875078 N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine, commonly known as BCA, is a chemical compound used in scientific research. It belongs to the class of allylamine derivatives and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of BCA is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in cellular processes such as cell division, DNA replication, and protein synthesis.
Biochemical and Physiological Effects:
BCA has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and tumor cells. BCA has also been found to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
BCA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. BCA is also stable under normal lab conditions and can be stored for extended periods. However, BCA has some limitations as well. It is not water-soluble and requires the use of organic solvents for dissolution. BCA also has a relatively short half-life and may require frequent dosing in some experiments.
Future Directions
There are several potential future directions for the study of BCA. One area of interest is its potential use as a radioprotective agent. BCA has been shown to protect against radiation-induced damage in animal models and may have applications in radiation therapy. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BCA has been shown to reduce inflammation in animal models and may have therapeutic potential in these conditions. Finally, further studies are needed to fully elucidate the mechanism of action of BCA and to identify potential targets for its therapeutic use.
Synthesis Methods
The synthesis of BCA involves the reaction of 4-bromo-2-chlorophenol with allylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chloroethylamine hydrochloride to obtain the final product.
Scientific Research Applications
BCA has been studied for its potential therapeutic applications in various fields of science. It has been found to exhibit antifungal, antitumor, and anti-inflammatory properties. BCA has also been studied for its potential use as a radioprotective agent.
Properties
IUPAC Name |
N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO/c1-3-7-17(8-4-2)9-10-18-14-6-5-12(15)11-13(14)16/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHVGHAQYMDTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=C(C=C(C=C1)Br)Cl)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)

![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)



![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)

![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)
